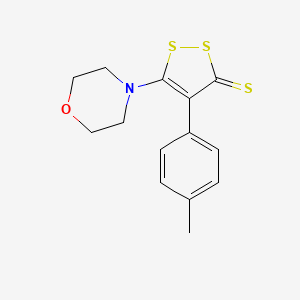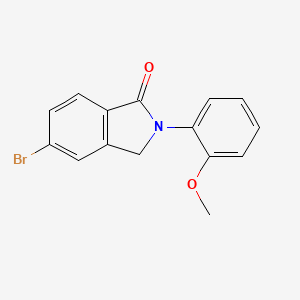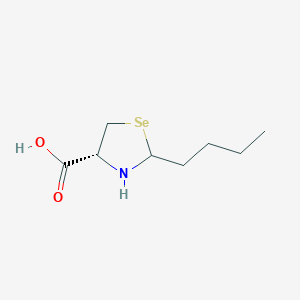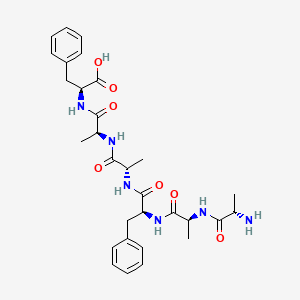
L-Alanyl-L-alanyl-L-phenylalanyl-L-alanyl-L-alanyl-L-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Alanyl-L-alanyl-L-phenylalanyl-L-alanyl-L-alanyl-L-phenylalanine: is a synthetic peptide composed of multiple alanine and phenylalanine residues. Peptides like this one are often studied for their potential biological activities and applications in various fields, including medicine and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Alanyl-L-alanyl-L-phenylalanyl-L-alanyl-L-alanyl-L-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like HBTU or DIC.
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA.
Industrial Production Methods: Industrial production of peptides like this compound follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification methods, such as HPLC, are employed to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Peptides can undergo oxidation, particularly at methionine and cysteine residues, though L-Alanyl-L-alanyl-L-phenylalanyl-L-alanyl-L-alanyl-L-phenylalanine lacks these residues.
Reduction: Disulfide bonds, if present, can be reduced using agents like DTT or TCEP.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid.
Reduction: DTT, TCEP.
Substitution: Various amino acid derivatives and coupling reagents.
Major Products: The primary products of these reactions are modified peptides with altered functional groups or sequences.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Used as a model compound to study peptide synthesis techniques and optimization.
Biology:
Protein-Protein Interactions: Studied for its ability to interact with other proteins or peptides.
Enzyme Substrates: Used as a substrate to study enzyme specificity and activity.
Medicine:
Drug Development: Investigated for potential therapeutic applications, including as enzyme inhibitors or receptor agonists/antagonists.
Industry:
Biomaterials: Used in the development of biomaterials for tissue engineering and regenerative medicine.
Mechanism of Action
The mechanism of action of L-Alanyl-L-alanyl-L-phenylalanyl-L-alanyl-L-alanyl-L-phenylalanine depends on its specific application. In general, peptides can interact with enzymes, receptors, or other proteins to modulate biological processes. The molecular targets and pathways involved vary based on the peptide’s sequence and structure.
Comparison with Similar Compounds
L-Alanyl-L-phenylalanine: A simpler dipeptide with similar properties.
L-Alanyl-L-alanyl-L-phenylalanine: A shorter peptide with fewer alanine residues.
L-Alanyl-L-alanyl-L-alanyl-L-phenylalanine: Another variant with a different sequence.
Uniqueness: L-Alanyl-L-alanyl-L-phenylalanyl-L-alanyl-L-alanyl-L-phenylalanine is unique due to its specific sequence, which may confer distinct biological activities and interactions compared to shorter or differently sequenced peptides.
Properties
CAS No. |
878540-29-5 |
|---|---|
Molecular Formula |
C30H40N6O7 |
Molecular Weight |
596.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]propanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C30H40N6O7/c1-17(31)25(37)32-19(3)27(39)35-23(15-21-11-7-5-8-12-21)29(41)34-18(2)26(38)33-20(4)28(40)36-24(30(42)43)16-22-13-9-6-10-14-22/h5-14,17-20,23-24H,15-16,31H2,1-4H3,(H,32,37)(H,33,38)(H,34,41)(H,35,39)(H,36,40)(H,42,43)/t17-,18-,19-,20-,23-,24-/m0/s1 |
InChI Key |
VNLBEIVHQISWDZ-IGJOJHROSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)N |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[5-(2-Methoxyethanesulfonyl)-1,2,4-thiadiazol-3-yl]morpholine](/img/structure/B14177408.png)
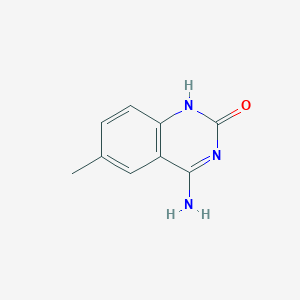
![N-[1-(2,5-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethylidene]hydroxylamine](/img/structure/B14177417.png)

![Ethyl 2-[2-(4-bromophenyl)ethenylidene]pentanoate](/img/structure/B14177424.png)
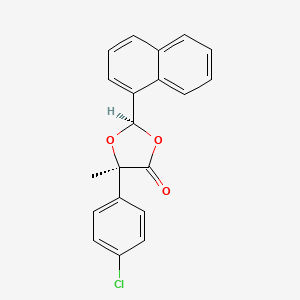

![4-[(4-Ethoxy-4-oxobut-2-en-1-yl)oxy]-3,5-dimethoxybenzoic acid](/img/structure/B14177447.png)
![([1,1'-Biphenyl]-3-yl)(9H-beta-carbolin-1-yl)methanone](/img/structure/B14177453.png)
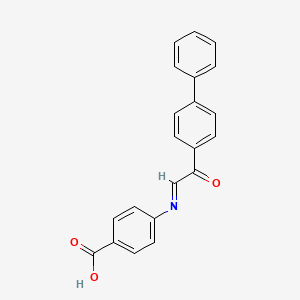
![Piperazine, 1-[(3,4-dichlorophenyl)[4-(1H-pyrazol-4-yl)phenyl]methyl]-](/img/structure/B14177463.png)
